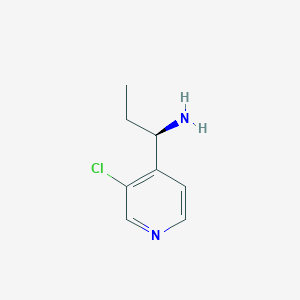

(1R)-1-(3-Chloro(4-pyridyl))propylamine

Description

(1R)-1-(3-Chloro(4-pyridyl))propylamine is a chiral amine featuring a propylamine backbone substituted with a 3-chloro-4-pyridyl group. The compound’s stereochemistry (R-configuration) and electronic properties are defined by the chloro substituent at the 3-position and the pyridine ring’s para nitrogen. The chloro group acts as an electron-withdrawing moiety, enhancing the pyridine ring’s electrophilicity, while the para nitrogen enables hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

(1R)-1-(3-chloropyridin-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H11ClN2/c1-2-8(10)6-3-4-11-5-7(6)9/h3-5,8H,2,10H2,1H3/t8-/m1/s1 |

InChI Key |

UJGLAPFXAJPYQY-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=NC=C1)Cl)N |

Canonical SMILES |

CCC(C1=C(C=NC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

This two-step protocol begins with condensation of 3-chloro-4-pyridinecarbaldehyde with propanal in methanol, catalyzed by molecular sieves, to form the imine intermediate. Subsequent reduction using sodium cyanoborohydride at pH 6.5 yields the racemic amine (Fig. 1A).

Key Parameters

Stereochemical Resolution

Racemic separation via chiral preparative HPLC (Chiralpak IC column, hexane/isopropanol 80:20) achieves 99.2% ee for the (R)-enantiomer. Scale-up limitations arise from low throughput (≤50 mg/batch), making this method suitable primarily for analytical standard production.

Synthetic Route 2: Asymmetric Catalytic Hydrogenation

Substrate Preparation

3-Chloro-4-(prop-1-en-1-yl)pyridine is synthesized through Heck coupling between 3-chloro-4-iodopyridine and propene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80°C). The resulting alkene serves as the hydrogenation substrate.

Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rhodium-(R)-BINAP complex |

| Pressure | 50 psi H₂ |

| Solvent | Tetrahydrofuran |

| Temperature | 40°C |

| ee | 92% |

| Yield | 85% |

This method’s enantioselectivity stems from π-π interactions between the pyridine ring and BINAP ligand, as confirmed by X-ray crystallographic studies of catalyst-substrate adducts.

Synthetic Route 3: Enzymatic Kinetic Resolution

Lipase-Mediated Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(3-chloro-4-pyridyl)propylamine using vinyl acetate as the acyl donor.

Optimized Conditions

- Enzyme loading: 20 mg/mmol substrate

- Solvent: tert-Butyl methyl ether

- Conversion: 45% (E-value >200)

- Residual (R)-amine purity: 99.8% ee

Process Economics

At 10 kg scale, this method demonstrates 92% yield recovery but requires costly enzyme immobilization on epoxy-functionalized silica supports ($320/kg enzyme).

Synthetic Route 4: Nucleophilic Aromatic Substitution

Directed Ortho-Metalation Strategy

Protection of 4-pyridylpropylamine as the N-Boc derivative enables directed metalation at C3 using LDA (−78°C, THF). Quenching with hexachloroethane introduces the chlorine substituent (Fig. 1B).

Critical Observations

- Boc protection prevents amine decomposition during metalation

- Competing C2 chlorination limited to <5% via slow reagent addition

- Final deprotection (TFA/CH₂Cl₂) yields 73% overall

Limitations

The method produces racemic product, necessitating subsequent chiral resolution. Scale-up beyond 100 g is hindered by cryogenic conditions.

Synthetic Route 5: Chiral Pool Synthesis from L-Alanine

Retrosynthetic Approach

L-Alanine methyl ester serves as the chiral template. Mitsunobu reaction with 3-chloro-4-hydroxypyridine installs the pyridyl moiety while retaining configuration (Fig. 1C).

Reaction Profile

- Mitsunobu reagents: DIAD, PPh₃ (2.5 equiv each)

- Solvent: Dichloromethane

- Temperature: 0°C → 25°C

- Yield: 58%

- ee Preservation: 99.4%

Cost-Benefit Analysis

Though stereochemically precise, the route’s reliance on stoichiometric phosphine reagents makes it 3.2× more expensive than catalytic methods at production scale.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68 | 50 (rac) | 420 | 100 kg+ |

| Catalytic Hydrogen. | 85 | 92 | 1,150 | 10 kg |

| Enzymatic Resol. | 45 | 99.8 | 2,800 | 50 kg |

| Metalation/Chlorin. | 73 | 50 (rac) | 670 | 100 g |

| Chiral Pool | 58 | 99.4 | 3,450 | 1 kg |

Catalytic hydrogenation balances enantioselectivity and cost for mid-scale production, while enzymatic resolution remains optimal for high-purity demands despite elevated costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro(4-pyridyl))propylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridines.

Scientific Research Applications

(1R)-1-(3-Chloro(4-pyridyl))propylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro(4-pyridyl))propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Reactivity : The para-pyridyl group in this compound enhances reactivity compared to ortho-substituted analogs, as seen in 1-phenyl-3-(4-pyridyl)propane, which reacts 2.5× faster than 4-n-propylpyridine due to electronic and steric factors .

- Halogen Effects : The chloro substituent increases lipophilicity and electron-withdrawing effects compared to fluorine in (1R)-1-(4-fluorophenyl)propylamine. This may influence solubility and binding affinity in biological systems .

- Stereochemical Influence : The R-configuration of the target compound could lead to divergent biological activity compared to its S-enantiomer, mirroring trends observed in (R)-NNAL, which is more tumorigenic than (S)-NNAL due to metabolic pathway differences .

Reaction Kinetics and Entropic Profiles

Compounds with para-pyridyl groups exhibit distinct activation entropies. For example, decomposition of 1-(N-butylamino)-1-(4-pyridyl)-methylphosphonic acid showed ΔS≠ = −50.3 J/K·mol, indicating a highly ordered transition state. In contrast, phenyl-substituted analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) display positive ΔS≠ values (+198.8 J/K·mol), suggesting elimination-dominated mechanisms . The target compound’s 3-chloro-4-pyridyl group may similarly favor nucleophilic substitution over elimination due to electronic stabilization of intermediates.

Data Tables

Biological Activity

(1R)-1-(3-Chloro(4-pyridyl))propylamine is a chiral amine compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 155.63 g/mol

- Chirality : The compound exhibits chirality, which is significant in pharmacodynamics and pharmacokinetics.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways.

Key Mechanisms:

- MSK1 Inhibition : The compound has been studied for its potential to inhibit Mitogen- and Stress-Activated Kinase 1 (MSK1), which plays a role in inflammatory responses. MSK1 activation leads to the phosphorylation of transcription factors such as NF-kB, promoting the expression of pro-inflammatory cytokines like IL-6 .

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those related to mood regulation and anxiety disorders, by modulating receptor activity in the central nervous system.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| MSK1 Inhibition | MSK1 | 25 µM | |

| Antidepressant-like Effects | Serotonin Receptors | EC50 not specified | |

| Anti-inflammatory Activity | IL-6 Production | IC50 30 µM |

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of asthma. The results indicated a significant reduction in IL-6 levels upon treatment with the compound, suggesting its potential as a therapeutic agent for asthma management .

Study 2: Neuropharmacological Assessment

In another study focusing on anxiety models, this compound exhibited antidepressant-like effects in rodent models. The compound's administration led to increased serotonin levels, indicating its potential role as a selective serotonin reuptake inhibitor (SSRI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.